MN-25-2-甲基衍生物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MN-25-2-Methyl derivative is a cannabinoid (CB) receptor ligand with K_i values of 8 and 29 nM at the central CB_1 receptor and peripheral CB_2 receptor, respectively . This product is intended for forensic and research applications .

Molecular Structure Analysis

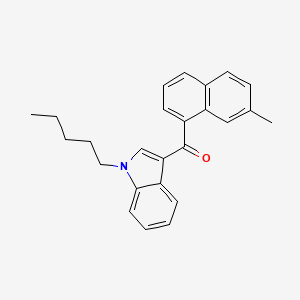

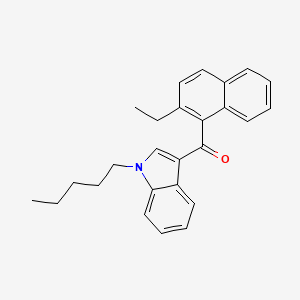

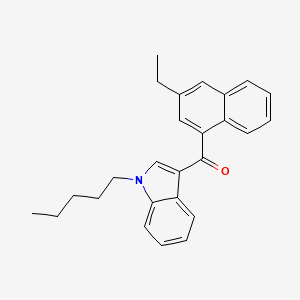

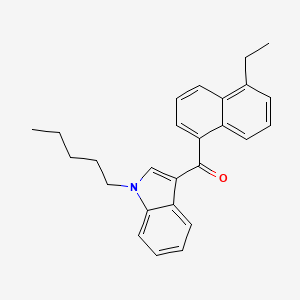

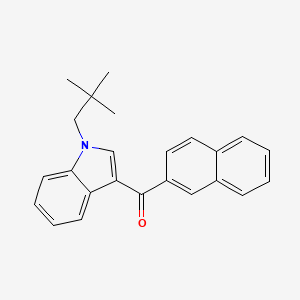

The molecular formula of MN-25-2-Methyl derivative is C27H39N3O3 . The formal name is 7-methoxy-2-methyl-1-[2-(4-morpholinyl)ethyl]-N-[ (1S,2S,4R)-1,3,3-trimethylbicyclo [2.2.1]hept-2-yl]-1H-indole-3-carboxamide .Physical And Chemical Properties Analysis

MN-25-2-Methyl derivative is a crystalline solid . It has a molecular weight of 453.6 . It has solubility in DMF (30 mg/ml), DMSO (20 mg/ml), and ethanol (10 mg/ml) .科学研究应用

Forensic Chemistry & Toxicology

The MN-25-2-Methyl derivative is utilized as an analytical reference standard in forensic chemistry due to its precise binding affinity to cannabinoid receptors, with Ki values of 8 and 29 nM at the CB1 and CB2 receptors respectively . This makes it a valuable compound for toxicological analysis, aiding in the identification of synthetic cannabinoids in biological specimens.

Cannabinoid Receptor Research

In the realm of cannabinoid research, MN-25-2-Methyl derivative serves as a ligand to study the central and peripheral cannabinoid receptors. Its high affinity and selectivity enable researchers to dissect the pharmacological effects of cannabinoid receptor activation, which is crucial for developing therapeutic agents .

Mass Spectrometry

This compound is also significant in mass spectrometry applications. Due to its well-defined molecular structure and stability, it provides a reliable standard for calibrating mass spectrometers, ensuring accurate measurement of mass-to-charge ratios for complex mixtures .

Drug Discovery

The MN-25-2-Methyl derivative’s interaction with cannabinoid receptors can be harnessed in drug discovery, particularly in designing drugs that target these receptors for conditions such as pain, obesity, and neurological disorders .

Material Science

While not directly related to MN-25-2-Methyl derivative, bimetallic metal–organic frameworks (MOFs) and their derivatives, including those with methyl groups, have shown promise in material science. They are used for gas adsorption, catalysis, energy storage and conversion, and luminescence sensing . This indicates potential areas where MN-25-2-Methyl derivative could be applied in the future.

Catalysis

The structural properties of MN-25-2-Methyl derivative suggest potential catalytic applications. By studying its interaction with other molecules, researchers can develop catalysts that facilitate chemical reactions, which is fundamental in creating more efficient industrial processes .

Energy Storage and Conversion

Derivatives of MN-25-2-Methyl could be explored for their electrochemical properties, which might be beneficial in energy storage and conversion technologies. This includes the development of batteries and fuel cells that require stable, high-performance materials .

Luminescence Sensing

The photophysical properties of MN-25-2-Methyl derivative could be leveraged in luminescence sensing. This application is essential in detecting and measuring the presence of various substances, which has implications in environmental monitoring and diagnostics .

安全和危害

属性

IUPAC Name |

7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O3/c1-18-22(24(31)28-25-26(2,3)19-9-10-27(25,4)17-19)20-7-6-8-21(32-5)23(20)30(18)12-11-29-13-15-33-16-14-29/h6-8,19,25H,9-17H2,1-5H3,(H,28,31)/t19-,25-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGGGOMMJKYRJR-JRLVAEJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)NC4C(C5CCC4(C5)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1CCN3CCOCC3)C(=CC=C2)OC)C(=O)N[C@H]4[C@]5(CC[C@H](C5)C4(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023638 |

Source

|

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MN-25-2-Methyl derivative | |

CAS RN |

501927-29-3 |

Source

|

| Record name | MN-25 2-methyl derivative | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)